molecular formula C6H2BrClF2O2S B1271542 5-Bromo-2,4-difluorobenzenesulfonyl chloride CAS No. 287172-61-6

5-Bromo-2,4-difluorobenzenesulfonyl chloride

Cat. No. B1271542
M. Wt: 291.5 g/mol
InChI Key: GSNAPAYUOACKRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl chlorides involves various chemical reactions. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is achieved through the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide . This suggests that similar methods could potentially be applied to synthesize 5-Bromo-2,4-difluorobenzenesulfonyl chloride, with appropriate modifications to the starting materials and reaction conditions to incorporate the bromo and difluoro substituents.

Molecular Structure Analysis

The molecular structure of di(4-bromobenzenesulfonyl)amine, a related compound, has been determined by low-temperature single-crystal X-ray diffraction, revealing two polymorphs with different conformations and intermolecular interactions . These findings highlight the importance of crystallography in understanding the conformational polymorphism and packing of sulfonyl chloride derivatives, which is likely relevant to the structural analysis of 5-Bromo-2,4-difluorobenzenesulfonyl chloride.

Chemical Reactions Analysis

Sulfonyl chlorides are versatile intermediates in organic synthesis. For example, 2-bromobenzenesulfonyl chlorides have been used in a nickel-catalyzed one-pot carbonylation reaction with alkynes to synthesize thiochromenones . This demonstrates the reactivity of bromo-substituted benzenesulfonyl chlorides in carbonylative transformations, suggesting that 5-Bromo-2,4-difluorobenzenesulfonyl chloride could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure and substituents. For instance, the presence of bromine and fluorine atoms in the molecule can affect its reactivity, as seen in the preparation of 2,3,5,6-tetrafluorobenzenesulfenyl chloride and its subsequent reactions with various substrates . These properties are essential for understanding the behavior of 5-Bromo-2,4-difluorobenzenesulfonyl chloride in different chemical environments.

Scientific Research Applications

Enzyme Inhibition and In Silico Studies

5-Bromo-2,4-difluorobenzenesulfonyl chloride has been utilized in the synthesis of N-substituted-4-ethoxybenzenesulfonamides. These compounds exhibit potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and α-glucosidase, which are significant in medical research (Riaz, 2020).

Palladium-Catalyzed Arylation

This chemical has been used in palladium-catalyzed desulfitative arylation reactions. These reactions are crucial in the synthesis of heteroarenes, a process that demonstrates the versatility of benzenesulfonyl chlorides in chemical synthesis (Skhiri et al., 2015).

Photoreduction Studies

The compound has been involved in studies of photoreduction, specifically in the irradiation of bromonitrobenzenes. These studies are significant in understanding the photophysical properties and reactions of aromatic compounds (Wubbels et al., 1988).

Activating Hydroxyl Groups

It has been used as an activating agent for covalent attachment of biologicals to solid supports, such as in the immobilization of enzymes or antibodies. This application is crucial in the development of various biochemical assays and diagnostic tools (Chang et al., 1992).

Radical Bromination Studies

The compound has facilitated studies in radical bromination, which is a fundamental reaction in organic synthesis. This process is vital for the creation of complex molecular structures in medicinal chemistry and materials science (Quartara et al., 2006).

Safety And Hazards

5-Bromo-2,4-difluorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-bromo-2,4-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNAPAYUOACKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378348
Record name 5-bromo-2,4-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-difluorobenzenesulfonyl chloride

CAS RN

287172-61-6
Record name 5-bromo-2,4-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-difluorobenzenesulphonyl chloride
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